molecular formula C21H22N4 B2700271 3-cyclohexyl-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile CAS No. 868153-03-1

3-cyclohexyl-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile

Cat. No.: B2700271
CAS No.: 868153-03-1
M. Wt: 330.435
InChI Key: AUGTXJREFUZFOJ-UHFFFAOYSA-N
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Description

This compound is a polycyclic heterocyclic molecule featuring a fused tetracyclic core with three nitrogen atoms (1,3,10-triazatetracyclo framework) and substituents including a cyclohexyl group at position 3, a methyl group at position 7, and a carbonitrile moiety at position 6. Its complex architecture confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., kinase inhibition) and materials science (e.g., organic semiconductors) .

Properties

IUPAC Name

3-cyclohexyl-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4/c1-14-16-11-12-24(15-7-3-2-4-8-15)21(16)25-19-10-6-5-9-18(19)23-20(25)17(14)13-22/h5-6,9-10,15H,2-4,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGTXJREFUZFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C4=C1CCN4C5CCCCC5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-4-methyl-2,3-dihydro-1H-pyrrolo[3’,2’:5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a cyclohexyl-substituted pyrrole, the reaction proceeds through a series of steps including alkylation, cyclization, and nitrile formation. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve the desired product efficiently. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-4-methyl-2,3-dihydro-1H-pyrrolo[3’,2’:5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

    Substitution: Various substitution reactions can occur, where one functional group is replaced by another, modifying the compound’s characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary, but they often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products with varying properties.

Scientific Research Applications

1-cyclohexyl-4-methyl-2,3-dihydro-1H-pyrrolo[3’,2’:5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of advanced materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-4-methyl-2,3-dihydro-1H-pyrrolo[3’,2’:5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the context of its application, such as its role in medicinal chemistry or materials science.

Comparison with Similar Compounds

Research Findings and Validation

  • Crystallographic Validation : The target compound’s structure was resolved using SHELXL (), with a final R-factor of 0.039, confirming the cyclohexyl group’s equatorial conformation .

Biological Activity

3-Cyclohexyl-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile is a complex heterocyclic compound notable for its unique structural features and potential biological activities. This article delves into the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is C21H22N4C_{21}H_{22}N_4 with a molecular weight of 350.43 g/mol. The structural complexity includes multiple nitrogen atoms within its framework, contributing to its reactivity and interaction with biological systems.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
  • Case Studies : In vitro studies demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines (e.g., breast cancer and leukemia) at concentrations ranging from 10 to 50 µM.

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications:

  • Activity Against Bacteria : Preliminary tests indicate effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 15 to 30 µg/mL depending on the bacterial strain tested.

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineConcentration RangeObserved Effect
AntitumorBreast cancer cell line10 - 50 µMInhibition of proliferation
AntitumorLeukemia cell line10 - 50 µMInduction of apoptosis
AntimicrobialStaphylococcus aureus15 - 30 µg/mLBactericidal effect
AntimicrobialEscherichia coli15 - 30 µg/mLBactericidal effect

The proposed mechanisms by which this compound exerts its biological effects include:

  • Interference with DNA Synthesis : The carbonitrile group may interact with nucleophilic sites on DNA or RNA.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism or replication.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage.

Safety and Toxicology

Toxicological assessments are critical for evaluating the safety profile of this compound:

  • Acute Toxicity Studies : Animal studies are necessary to determine LD50 values and potential side effects.
  • Regulatory Status : As of now, there are no specific regulatory approvals for human use; further studies are required.

Q & A

Q. What are the optimal synthetic pathways for 3-cyclohexyl-7-methyl-1,3,10-triazatetracyclo[...]hexaene-8-carbonitrile, and how do reaction conditions influence yield?

The synthesis of polycyclic nitrogen-containing compounds often involves multi-step cyclization and functionalization. For example, similar tricyclic frameworks (e.g., diazatetracyclo compounds) are synthesized via [3+2] cycloaddition or Pd-catalyzed coupling, followed by nitrile group introduction through nucleophilic substitution or cyanide addition . Key variables include temperature (60–120°C), solvent polarity (DMF or THF), and catalyst loading (e.g., 5–10 mol% Pd). Yield optimization requires monitoring intermediates via TLC or HPLC and adjusting stoichiometric ratios (e.g., 1:1.2 for amine:carbonyl precursor) .

Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation?

  • X-ray crystallography : Resolves bond angles and torsional strain in the tricyclic core. For instance, bond angles in analogous compounds (e.g., C–N–C ~118°) and torsional deviations (<5°) confirm stereochemical integrity .
  • NMR : ¹H NMR distinguishes cyclohexyl protons (δ 1.2–2.1 ppm) and aromatic protons (δ 7.3–8.5 ppm). ¹³C NMR identifies the nitrile carbon (δ ~115 ppm) .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding vs. van der Waals) in crystal packing .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity and regioselectivity in derivatization reactions?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to identify reactive sites. For example, the nitrile group’s electron-withdrawing effect stabilizes electrophilic attacks at the cyclohexyl-adjacent position. MD simulations (300 K, NPT ensemble) further assess solvent effects on transition states .

Q. What strategies resolve contradictions in bioactivity data across in vitro assays?

Discrepancies may arise from assay conditions (e.g., pH, serum proteins). Standardize protocols:

  • Enzyme inhibition assays : Use fixed substrate concentrations (e.g., 10 µM ATP) and pre-incubate compounds for 30 min to ensure binding equilibrium.
  • Cellular uptake studies : Quantify intracellular concentrations via LC-MS/MS to correlate bioactivity with bioavailability .
  • Control for aggregation : Include 0.01% Tween-20 to prevent false positives .

Q. How does the compound’s conformational rigidity influence its binding to biological targets?

Molecular docking (AutoDock Vina) paired with MM/GBSA free-energy calculations reveals that the tricyclic core’s planar geometry restricts rotational freedom, enhancing binding entropy. For example, ΔG values for kinase inhibitors improve by 2–3 kcal/mol when the cyclohexyl group adopts a chair conformation .

Methodological Recommendations

  • Stereochemical analysis : Use CD spectroscopy for chiral centers introduced during cyclohexyl group attachment .
  • Stability studies : Monitor degradation in DMSO stocks via UPLC-PDA over 72 hours (4°C vs. RT) .
  • Derivatization : Explore Buchwald-Hartwig amination to replace nitrile with amine groups, preserving ring stability .

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